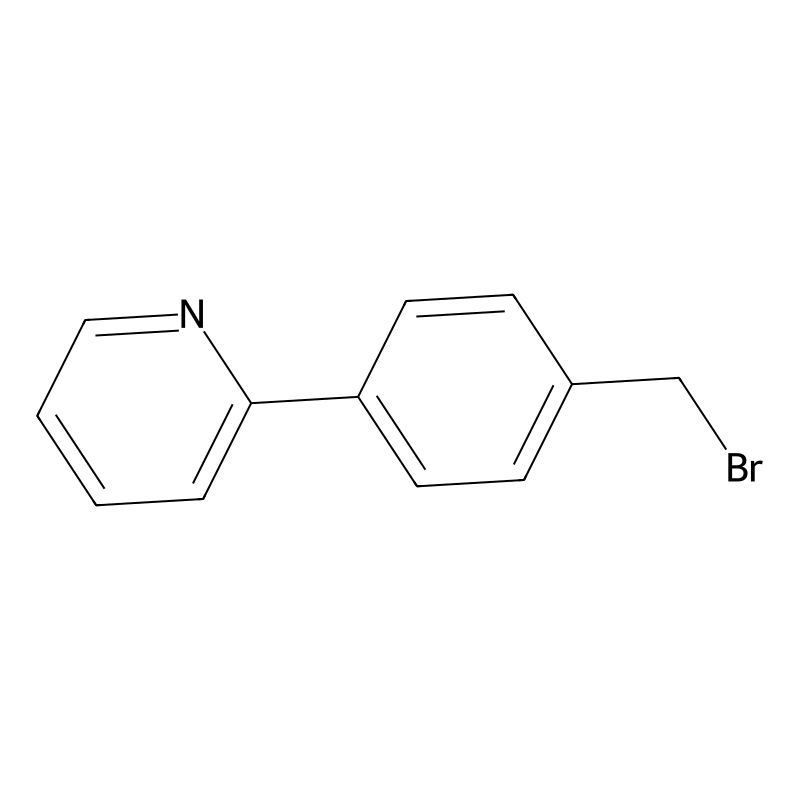2-(4-Bromomethylphenyl)pyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
2-(4-Bromomethylphenyl)pyridine is an organic compound featuring a pyridine ring substituted with a bromomethylphenyl group. Its chemical structure can be represented as follows:
- Molecular Formula: CHBrN
- Molecular Weight: 253.12 g/mol
This compound is notable for its bromomethyl group, which enhances its reactivity and potential for further chemical modifications. The presence of the pyridine moiety contributes to its unique properties, making it a subject of interest in various chemical and biological applications.
Synthesis
2-(4-(Bromomethyl)phenyl)pyridine, also known as 4-(2-Pyridyl)benzyl bromide, is an organic compound. While there isn't extensive literature on its applications, some research describes its synthesis. One study details a method for preparing 2-(4-(Bromomethyl)phenyl)pyridine by reacting 4-bromo-2-chlorobenzene with hexamethylenetetramine [].
Potential Applications
Due to the presence of a bromomethyl group and a pyridine ring, 2-(4-(Bromomethyl)phenyl)pyridine possesses functional groups that could be useful in organic synthesis. The bromomethyl group is a reactive electrophile, allowing for potential applications in alkylation reactions. The pyridine ring is a common heterocyclic aromatic group found in many biologically active molecules []. These features suggest 2-(4-(Bromomethyl)phenyl)pyridine could be a building block for the synthesis of more complex molecules with potential applications in medicinal chemistry or materials science. However, further research is required to explore these possibilities.
- Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles, facilitating the synthesis of various derivatives.
- Cross-Coupling Reactions: It can participate in Suzuki and other cross-coupling reactions, allowing for the formation of biaryl compounds .
- Electrophilic Aromatic Substitution: The pyridine nitrogen can engage in electrophilic substitution reactions, which modify the aromatic system .
Several methods exist for synthesizing 2-(4-Bromomethylphenyl)pyridine:
- Bromomethylation of Pyridine Derivatives: This involves treating a suitable pyridine with bromomethyl reagents under controlled conditions.
- Functionalization of Calixarene Derivatives: The compound can be synthesized through multi-step reactions involving calixarenes, where 2-(4-Bromomethylphenyl)pyridine acts as a functionalized precursor .
- Radical Reactions: Two-phase free radical reactions have been employed to synthesize derivatives of this compound efficiently .
2-(4-Bromomethylphenyl)pyridine has various applications in fields such as:
- Pharmaceutical Chemistry: It serves as a building block for synthesizing bioactive compounds.
- Material Science: Used in the development of polymers and other materials due to its reactive functional groups.
- Organic Synthesis: Acts as an intermediate in complex organic synthesis pathways.
Similar Compounds
When comparing 2-(4-Bromomethylphenyl)pyridine with similar compounds, several noteworthy analogs include:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 4-Bromopyridine | Pyridine | Simple brominated pyridine; less sterically hindered. |
| 2-(4-Methylphenyl)pyridine | Pyridine | Methyl substitution provides different reactivity. |
| 2-(4-Chloromethylphenyl)pyridine | Pyridine | Chlorine offers different electrophilic properties. |
| 3-(4-Bromophenyl)pyridine | Pyridine | Different position of substitution affects reactivity. |
Each of these compounds shares a pyridine core but varies in substituents that influence their chemical behavior and biological activity.








